2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
The compound 2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a pyrimido[5,4-b]indole derivative characterized by a unique substitution pattern. Its core structure includes:
- A pyrimido[5,4-b]indole scaffold with a 2-methoxyethyl group at position 2.
- A thioacetamide linker at position 2 of the core.
- A 5-methylisoxazol-3-yl group as the terminal amide substituent.
Its structural uniqueness lies in the combination of the 2-methoxyethyl group and the isoxazole-based amide, which may influence solubility, bioavailability, and target binding.
Propriétés
IUPAC Name |
2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-11-9-14(23-28-11)21-15(25)10-29-19-22-16-12-5-3-4-6-13(12)20-17(16)18(26)24(19)7-8-27-2/h3-6,9,20H,7-8,10H2,1-2H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUUJADUGUVCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Substituent Variations on the Pyrimidoindole Core
Modifications at position 3 of the pyrimidoindole core significantly alter physicochemical and biological properties:
Key Observations :
Variations in the Acetamide Substituent
The terminal amide group is critical for target selectivity and synthetic feasibility:
Key Observations :
Physicochemical and Pharmacokinetic Trends
LogP and Solubility :
Synthetic Accessibility :
- Amide coupling reactions (e.g., HATU-mediated) are commonly used, with yields highly dependent on substituent reactivity (e.g., 83.6% for furfurylamine in Compound 19 vs. 21.1% for thiazole in Compound 21) .
Q & A
Q. Resolution strategies :
- Variable-temperature NMR (VT-NMR) : Identify dynamic processes (25–60°C)
- DFT calculations : B3LYP/6-31G* level to predict dominant tautomers
- 2D HSQC/HMBC : Correlate quaternary carbons with protons
Advanced: What experimental design considerations are critical for studying anticancer mechanisms?
Answer:
Pharmacological studies should address :
- Target engagement : Fluorescence polarization assays with recombinant kinases (e.g., EGFR, AKT1)
- Apoptosis pathways : Time-course Western blots for cleaved PARP/caspase-3
- Resistance models : Establish via dose escalation (IC₅₀ ×10 increments over 6 months)
Q. Controls :
- Isotopic dilution with ¹⁴C-labeled compound for uptake quantification
- Co-treatment with pan-caspase inhibitors (e.g., Z-VAD-FMK)
Basic: Which functional groups dictate reactivity for derivatization?
Answer:
Three reactive centers enable modifications:
Thioamide (S-C(=O)-N) :
- Oxidation to sulfoxides/sulfones (H₂O₂, 0°C)
- Nucleophilic substitution at sulfur (e.g., alkyl halides)
Isoxazole ring :
- Electrophilic substitution at C4 (nitration, halogenation)
Methoxyethyl chain :
- Demethylation (BBr₃ in CH₂Cl₂) to hydroxyl derivatives
Q. Derivatization workflow :
- Protect thioamide with TEMPO during isoxazole modifications
- Use Fmoc/Alloc groups for sequential functionalization
Advanced: How can computational methods optimize pharmacokinetics?
Answer:
Multi-parameter optimization :
- QSPR modeling : Predict logP (current ~2.8; target 1.5–2.5)
- Molecular dynamics :
- Blood-brain barrier penetration (PSA >90 Ų limits CNS access)
- Plasma protein binding (α1-acid glycoprotein affinity)
- CYP450 metabolism : StarDrop DEREK Nexus to identify oxidation hotspots
Q. Validation :
- PAMPA : Assess membrane permeability
- Microsomal stability : Compare t₁/₂ in mouse/rat/human liver microsomes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
